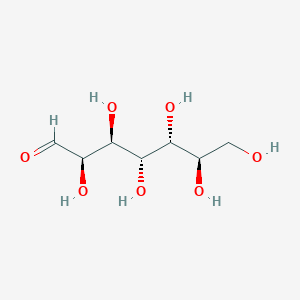
d-Glycero-d-galacto-heptose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-Glycero-d-galacto-heptose is a polyhydroxy aldehyde, also known as a sugar alcohol. This compound is characterized by its six hydroxyl groups and one aldehyde group, making it a highly reactive molecule. It is a derivative of heptose, a seven-carbon sugar, and is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of d-Glycero-d-galacto-heptose can be achieved through several methods. One common approach involves the oxidation of heptitol, a seven-carbon sugar alcohol, using mild oxidizing agents such as pyridinium chlorochromate or sodium periodate. The reaction is typically carried out in an aqueous medium at room temperature, ensuring the selective oxidation of the primary alcohol group to an aldehyde while preserving the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can be employed to produce this compound from renewable resources such as glucose or other carbohydrates. The fermentation process is followed by purification steps, including filtration, crystallization, and chromatography, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
d-Glycero-d-galacto-heptose undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: (2R,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid.
Reduction: (2R,3S,4S,5R,6R)-2,3,4,5,6,7-heptahydroxyheptane.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
d-Glycero-d-galacto-heptose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including its use as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of d-Glycero-d-galacto-heptose involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or modulating their activity. Additionally, its aldehyde group can react with nucleophiles, leading to the formation of Schiff bases or other adducts that can alter cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentahydroxyhexanal: A six-carbon analog with similar reactivity but fewer hydroxyl groups.
(2R,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid: The oxidized form of d-Glycero-d-galacto-heptose.
(2R,3S,4S,5R,6R)-2,3,4,5,6,7-heptahydroxyheptane: The reduced form of this compound.
Uniqueness
This compound is unique due to its combination of six hydroxyl groups and one aldehyde group, which provides a high degree of reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H14O7 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7+/m0/s1 |
InChI Key |
YPZMPEPLWKRVLD-CQOGJGKDSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Synonyms |
glycero-galacto-heptose glycero-galacto-heptose, (D-glycero-L-galacto)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


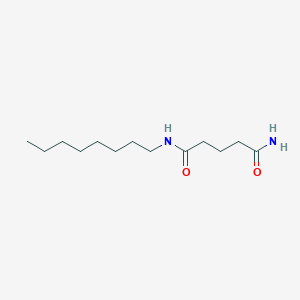
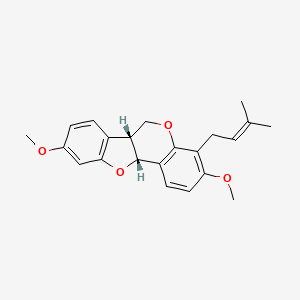
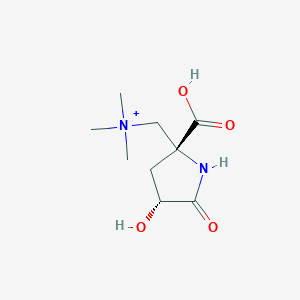
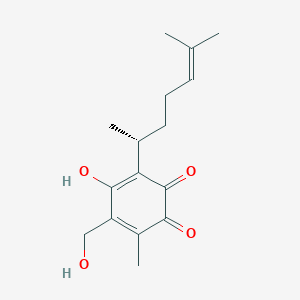
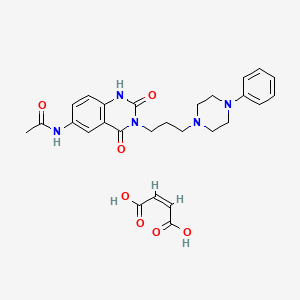
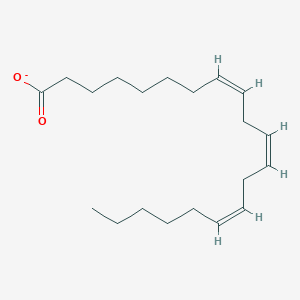
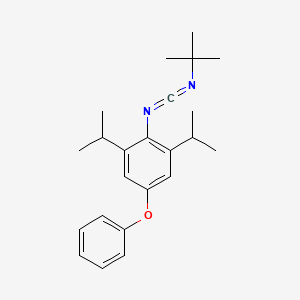
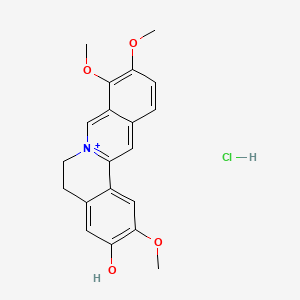
![(2S)-6,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1259421.png)
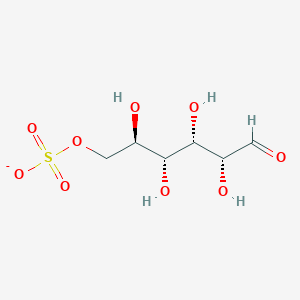
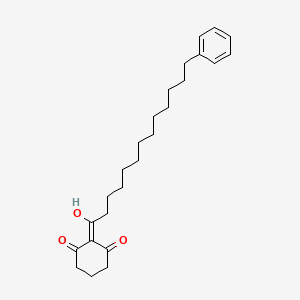
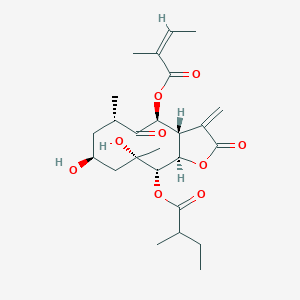

![(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B1259428.png)
